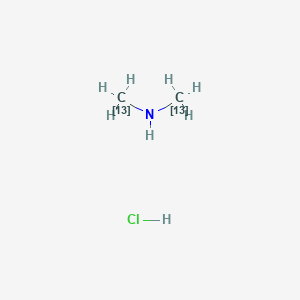

Dimethylamine-13C2 hydrochloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-(113C)methyl(113C)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H/i1+1,2+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDGSYLLQPDQDV-AWQJXPNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]N[13CH3].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584033 | |

| Record name | N-(~13~C)Methyl(~13~C)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286012-99-5 | |

| Record name | Dimethylamine hydrochloride, C-13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286012995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(~13~C)Methyl(~13~C)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286012-99-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLAMINE HYDROCHLORIDE, C-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3QYV29SFE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Dimethylamine-¹³C₂ Hydrochloride in Advanced Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dimethylamine-¹³C₂ hydrochloride is a stable isotope-labeled compound that serves as a critical tool in modern research, particularly in the fields of quantitative proteomics, metabolomics, and drug development. Its utility lies in the introduction of a specific mass signature (due to the two carbon-13 isotopes) into molecules of interest, enabling their precise tracking and quantification using mass spectrometry. This guide provides an in-depth overview of its applications, supported by experimental considerations and data presentation.

Core Applications in Research

The primary application of Dimethylamine-¹³C₂ hydrochloride is as a labeling reagent for quantitative analysis and as a building block for synthesizing isotopically labeled internal standards.

Quantitative Proteomics and Metabolomics

In proteomics and metabolomics, Dimethylamine-¹³C₂ hydrochloride is utilized in stable isotope dimethyl labeling (SIDL), a chemical labeling method for the relative and absolute quantification of proteins and amine-containing metabolites. This technique offers a cost-effective and versatile alternative to metabolic labeling methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture).

The key principle of SIDL involves the reaction of primary and secondary amines (such as the N-terminus of peptides and the ε-amino group of lysine) with an isotopic pair of formaldehyde and a reducing agent. By using light (CH₂O) and heavy (¹³CD₂O or, in this context, the incorporation of the ¹³C₂-dimethyl group) reagents, two different samples can be differentially labeled. When the samples are mixed and analyzed by mass spectrometry, the relative abundance of a peptide or metabolite can be determined by comparing the signal intensities of the light and heavy isotopic peaks.

While traditional dimethyl labeling often uses isotopically labeled formaldehyde, Dimethylamine-¹³C₂ hydrochloride can be used as a precursor to generate the labeled dimethylamino group for specific derivatization reactions, or as a building block in the synthesis of labeled derivatization reagents.

Experimental Workflow: Stable Isotope Dimethyl Labeling of Peptides

The following diagram illustrates a generalized workflow for quantitative proteomics using stable isotope dimethyl labeling.

Caption: A generalized workflow for quantitative proteomics using stable isotope dimethyl labeling.

Metabolic Studies and Flux Analysis

By introducing Dimethylamine-¹³C₂ hydrochloride into a biological system, researchers can trace the metabolic fate of the dimethylamino group. This is particularly useful for identifying novel metabolic pathways, understanding the sequence of enzymatic reactions, and quantifying the flow of metabolites through a network (metabolic flux analysis). The distinct mass signature created by the two ¹³C atoms allows for the unambiguous detection of labeled molecules and their metabolic products by mass spectrometry.

Synthesis of Labeled Internal Standards for Pharmacokinetic Studies

In drug development, especially during preclinical and clinical trials, it is crucial to accurately quantify the concentration of a drug and its metabolites in biological matrices (e.g., plasma, urine). Dimethylamine-¹³C₂ hydrochloride serves as a valuable building block for the synthesis of stable isotope-labeled internal standards. These internal standards are chemically identical to the analyte of interest but have a different mass.

By spiking a known concentration of the labeled internal standard into a sample, any variations in sample preparation, extraction efficiency, and instrument response can be normalized. This ensures high accuracy and precision in the quantification of the drug, a critical requirement for pharmacokinetic and toxicokinetic studies.

Logical Relationship: Use as an Internal Standard

The following diagram illustrates the principle of using a stable isotope-labeled internal standard in quantitative analysis.

Caption: The use of a stable isotope-labeled internal standard for accurate quantification.

Data Presentation

The utility of Dimethylamine-¹³C₂ hydrochloride is fundamentally linked to the quantitative data it helps generate. Below are tables summarizing key properties of the labeling reagent and a hypothetical comparison of quantification methods.

Table 1: Properties of Dimethylamine-¹³C₂ Hydrochloride

| Property | Value |

| CAS Number | 286012-99-5 |

| Molecular Formula | (¹³CH₃)₂NH·HCl |

| Molecular Weight | 83.53 g/mol |

| Isotopic Purity | Typically ≥ 99 atom % ¹³C |

| Mass Shift | +2 Da per dimethyl group |

Table 2: Hypothetical Comparison of Quantitative Proteomics Techniques

| Feature | Stable Isotope Dimethyl Labeling (SIDL) | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) |

| Principle | Chemical labeling of peptides post-digestion | Metabolic incorporation of labeled amino acids in vivo |

| Applicability | Tissues, body fluids, cell culture | Proliferating cells in culture |

| Reproducibility | Good | Excellent[1][2] |

| Cost | Lower | Higher |

| Complexity | Relatively simple and fast | Requires multiple cell doublings for full incorporation |

| Potential for Bias | Labeling efficiency can vary | Minimal, as samples are combined early |

Experimental Protocols

While specific protocols will vary based on the application, the following provides a generalized methodology for the use of Dimethylamine-¹³C₂ hydrochloride in the synthesis of a labeled internal standard and its subsequent use in a quantitative bioanalytical assay.

Protocol 1: Synthesis of a ¹³C₂-Labeled Drug Molecule (Internal Standard)

This protocol assumes the drug molecule contains a moiety that can be synthesized from a dimethylamine precursor.

-

Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate precursor molecule in a suitable anhydrous solvent.

-

Introduction of the Label: Add Dimethylamine-¹³C₂ hydrochloride to the reaction mixture. The specific reaction conditions (e.g., temperature, catalyst, reaction time) will depend on the chemical transformation being performed (e.g., reductive amination, nucleophilic substitution).

-

Work-up and Purification: Upon completion of the reaction, quench the reaction and perform an appropriate work-up procedure (e.g., extraction, washing). Purify the resulting ¹³C₂-labeled drug molecule using techniques such as column chromatography or preparative HPLC.

-

Characterization: Confirm the identity and purity of the synthesized labeled compound using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). The isotopic incorporation can be verified by the characteristic mass shift in the mass spectrum.

Protocol 2: Quantitative Analysis of a Drug in Plasma using LC-MS/MS

-

Sample Preparation:

-

Thaw plasma samples and the synthesized ¹³C₂-labeled internal standard (IS).

-

Prepare a stock solution of the IS in an appropriate solvent (e.g., methanol, acetonitrile).

-

In a microcentrifuge tube, pipette a defined volume of plasma (e.g., 100 µL).

-

Add a small volume of the IS stock solution (e.g., 10 µL) to the plasma sample.

-

Perform a protein precipitation step by adding a larger volume of a cold organic solvent (e.g., 300 µL of acetonitrile).

-

Vortex the mixture vigorously and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the mobile phase used for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.

-

Separate the analyte and the IS from other matrix components on a suitable analytical column (e.g., a C18 reversed-phase column).

-

Detect the analyte and the IS using multiple reaction monitoring (MRM) mode. This involves selecting the precursor ions of the analyte and the IS and monitoring specific product ions for each.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the IS.

-

Calculate the peak area ratio (analyte peak area / IS peak area).

-

Construct a calibration curve by analyzing a series of calibration standards with known concentrations of the analyte and a constant concentration of the IS.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

References

An In-depth Technical Guide to Dimethylamine-13C2 Hydrochloride for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and key applications of Dimethylamine-13C2 hydrochloride. This isotopically labeled compound is a crucial tool in various scientific disciplines, particularly in analytical chemistry and drug development, where it serves as an invaluable internal standard for mass spectrometry-based quantification.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled form of dimethylamine hydrochloride where the two carbon atoms are replaced with the heavy isotope, carbon-13. This labeling provides a distinct mass shift, making it an ideal internal standard for quantitative analysis.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | (¹³CH₃)₂NH・HCl | [1] |

| Molecular Weight | 83.53 g/mol | [1] |

| Appearance | White to off-white solid/crystalline powder | [2] |

| Melting Point | 170-173 °C | [1] |

| Decomposition Temperature | > 171 °C | [2] |

| Solubility | Very soluble in water. Soluble in ethanol and chloroform. Insoluble in diethyl ether. | [3][4] |

| Hygroscopicity | Hygroscopic (absorbs moisture from the air) | [2] |

Table 2: Chemical and Analytical Properties of this compound

| Property | Value/Information | Source(s) |

| Chemical Formula | C₂H₈ClN | [1] |

| CAS Number | 286012-99-5 | [1] |

| Isotopic Purity | Typically ≥ 99 atom % ¹³C | [1] |

| pKa (of Dimethylamine) | 10.73 | [5] |

| InChI Key | IQDGSYLLQPDQDV-AWQJXPNKSA-N | [1] |

Experimental Protocols

While specific, detailed proprietary synthesis protocols for commercially available this compound are not publicly available, a general methodology can be inferred from standard organic chemistry principles for the synthesis of amine hydrochlorides and the use of isotopically labeled precursors.

General Synthesis of this compound

The synthesis of this compound would logically proceed via the reaction of Dimethylamine-13C2 with hydrochloric acid. The labeled dimethylamine itself can be synthesized from ¹³C-labeled precursors.

Reaction:

(¹³CH₃)₂NH + HCl → (¹³CH₃)₂NH・HCl

Illustrative Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a solution of Dimethylamine-13C2 in a suitable solvent (e.g., diethyl ether or methanol) is prepared in a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath.

-

Acidification: A stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or as gaseous HCl) is slowly added to the cooled and stirred dimethylamine solution. The reaction is exothermic, and the temperature should be carefully monitored and controlled.

-

Precipitation and Isolation: As the hydrochloric acid is added, this compound will precipitate out of the solution as a white solid. The reaction mixture is stirred for a period to ensure complete reaction. The solid product is then collected by vacuum filtration.

-

Purification: The crude product is washed with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any unreacted starting material or byproducts. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed. The purified solid is then dried under vacuum to remove residual solvents.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be very similar to that of unlabeled dimethylamine hydrochloride. It would show a singlet for the six methyl protons and a broad singlet for the two amine protons. The chemical shift of the methyl protons will be in the region typical for alkylamines.

-

¹³C NMR: The carbon-13 NMR spectrum will show a single resonance for the two equivalent ¹³C-labeled methyl carbons. Due to the direct coupling between the ¹³C nucleus and the attached protons, this signal will appear as a quartet in a proton-coupled spectrum. In a proton-decoupled spectrum, it will be a sharp singlet at a characteristic chemical shift.

Mass Spectrometry (MS):

Mass spectrometry is a critical tool for confirming the identity and isotopic enrichment of this compound. The mass spectrum will show a molecular ion peak corresponding to the mass of the protonated labeled dimethylamine, [(¹³CH₃)₂NH₂]⁺, which will be 2 mass units higher than the corresponding unlabeled compound.

Applications in Research and Development

The primary application of this compound is as an internal standard in quantitative analysis using mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS).

Use as an Internal Standard in LC-MS

Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest. This ensures they behave similarly during sample preparation, chromatography, and ionization, thus effectively correcting for variations in these steps.

Below is a diagram illustrating the typical workflow for using this compound as an internal standard.

Metabolic Labeling Studies

While less common for a simple molecule like dimethylamine, in principle, this compound could be used in stable isotope labeling studies to trace the metabolic fate of the dimethylamino group in biological systems. This would involve introducing the labeled compound into a biological system (e.g., cell culture) and then using mass spectrometry or NMR to detect the incorporation of the ¹³C atoms into downstream metabolites.

Below is a generalized workflow for a stable isotope labeling experiment.

Safety and Handling

This compound should be handled in accordance with its Safety Data Sheet (SDS). It is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a tightly sealed container in a dry, well-ventilated place.[2]

Conclusion

This compound is a high-purity, stable isotope-labeled compound that is an essential tool for researchers and scientists in various fields. Its primary application as an internal standard in LC-MS-based bioanalysis enables accurate and precise quantification of dimethylamine and related compounds in complex biological matrices. This technical guide provides a foundational understanding of its properties, handling, and applications to support its effective use in research and development.

References

A Comprehensive Technical Guide to High-Purity Dimethylamine-¹³C₂ Hydrochloride for Researchers and Drug Development Professionals

Introduction: This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the commercial availability and applications of high-purity Dimethylamine-¹³C₂ hydrochloride. This isotopically labeled compound is a critical tool in modern biomedical research, particularly in the field of quantitative proteomics. Its use enables the precise and accurate measurement of protein abundance and turnover, providing invaluable insights into cellular signaling, disease mechanisms, and the mode of action of therapeutic agents.

Commercial Suppliers and Product Specifications

High-purity Dimethylamine-¹³C₂ hydrochloride is available from several reputable commercial suppliers specializing in stable isotope-labeled compounds. The table below summarizes the key quantitative data for products offered by prominent vendors. Researchers are advised to consult the suppliers' websites and certificates of analysis for the most current and lot-specific information.

| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity |

| LGC Standards | Dimethylamine Hydrochloride-¹³C₂[1] | 286012-99-5 | ¹³C₂H₇N·HCl | Not explicitly stated, inquire for details. | Not explicitly stated, inquire for details. |

| Sigma-Aldrich (Merck) | Dimethylamine-¹³C₂ hydrochloride | 286012-99-5 | (¹³CH₃)₂NH·HCl | 99 atom % ¹³C | ≥98% (Assay) |

| Eurisotop (CIL) | DIMETHYLAMINE:HCL (¹³C₂, 99%) | 2483824-53-7 (Labeled) | (*¹³CD₃)₂NH·HCl | 99% (¹³C) | 98%[2] |

| Chem-Impex | Dimethylamine hydrochloride | 506-59-2 (Unlabeled) | C₂H₇N·HCl | Not Applicable | ≥98% (Assay) |

Note: Data is compiled from publicly available information on supplier websites and may vary between product lots. It is essential to obtain a lot-specific Certificate of Analysis (CoA) for precise specifications.

Core Application: Stable Isotope Dimethyl Labeling (SIDL) in Quantitative Proteomics

The primary application of Dimethylamine-¹³C₂ hydrochloride is in Stable Isotope Dimethyl Labeling (SIDL) , a powerful and cost-effective chemical labeling strategy for quantitative proteomics.[3][4] This technique allows for the accurate relative and absolute quantification of proteins in complex biological samples, such as cell lysates or tissues.

The fundamental principle of SIDL involves the reductive amination of primary amines (the N-terminus of peptides and the ε-amino group of lysine residues) using formaldehyde (¹²CH₂O for the "light" sample and ¹³CH₂O for the "heavy" sample) and a reducing agent, typically sodium cyanoborohydride.[3][4] Dimethylamine-¹³C₂ hydrochloride serves as a precursor for the in-situ generation of ¹³C-labeled formaldehyde.

The resulting dimethylated peptides from the two samples are chemically identical but have a distinct mass difference due to the isotopic label. This allows them to be distinguished and quantified by mass spectrometry. The workflow for a typical SIDL experiment is depicted below.

Caption: General workflow for a Stable Isotope Dimethyl Labeling (SIDL) experiment.

Experimental Protocols

This section provides detailed methodologies for key experiments involving Dimethylamine-¹³C₂ hydrochloride.

In-Solution Stable Isotope Dimethyl Labeling of Peptides

This protocol is adapted from established methods for the chemical labeling of peptides for quantitative proteomics.[5]

Materials:

-

Peptide samples (digested from protein extracts)

-

Dimethylamine-¹³C₂ hydrochloride (for heavy labeling)

-

Unlabeled Dimethylamine hydrochloride (for light labeling)

-

Formaldehyde (¹²CH₂O, ~37% in H₂O)

-

Formaldehyde-¹³C (¹³CH₂O, ~20% in H₂O) - Can be generated from Dimethylamine-¹³C₂ hydrochloride or purchased directly

-

Sodium cyanoborohydride (NaBH₃CN)

-

Triethylammonium bicarbonate (TEAB) buffer (100 mM, pH 8.5)

-

Formic acid (FA)

-

Ammonia solution or hydroxylamine for quenching

-

C18 desalting spin columns

Procedure:

-

Peptide Preparation: Start with equal amounts of digested peptide samples (e.g., 50 µg each for control and treated samples). Ensure samples are in a suitable buffer, such as 100 mM TEAB.

-

Labeling Reagent Preparation:

-

Light Labeling Mix: Combine 4 µL of 4% (v/v) ¹²CH₂O with 4 µL of 600 mM NaBH₃CN.

-

Heavy Labeling Mix: Combine 4 µL of 4% (v/v) ¹³CH₂O with 4 µL of 600 mM NaBH₃CN. Note: Prepare labeling mixes fresh just before use.

-

-

Labeling Reaction:

-

To the control peptide sample, add the "Light Labeling Mix".

-

To the treated peptide sample, add the "Heavy Labeling Mix".

-

Vortex each sample briefly and incubate at room temperature for 1 hour.

-

-

Quenching the Reaction:

-

Add 16 µL of 1% (v/v) ammonia solution or 8 µL of 5% (v/v) hydroxylamine to each sample to quench the reaction.

-

Vortex and incubate for 10 minutes at room temperature.

-

-

Sample Pooling and Acidification:

-

Combine the light- and heavy-labeled samples.

-

Acidify the pooled sample by adding formic acid to a final concentration of 0.5-1% (to a pH < 3).

-

-

Desalting:

-

Desalt the labeled peptide mixture using a C18 spin column according to the manufacturer's protocol.

-

-

Sample Analysis:

-

Dry the desalted peptides in a vacuum centrifuge.

-

Reconstitute the peptides in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

-

Application in Signaling Pathway Analysis: Wnt Signaling

Quantitative proteomics using SIDL is a powerful tool to investigate changes in protein expression within signaling pathways, such as the Wnt signaling pathway, which is crucial in embryonic development and cancer.[2][6][7][8][9][10] Dysregulation of this pathway can lead to aberrant cell growth and proliferation.[10]

A hypothetical experimental design to study the effects of a Wnt pathway inhibitor would involve treating a cancer cell line (e.g., HCT116, known for its active Wnt signaling) with the inhibitor and a vehicle control. The proteomes of both cell populations would then be compared using SIDL to identify proteins whose expression levels are altered by the inhibitor.

Caption: Canonical Wnt signaling pathway and the role of quantitative proteomics.

Application in Drug Development

Mechanism of Action (MoA) and Target Deconvolution

Understanding a drug's mechanism of action (MoA) is fundamental in drug development.[1][11] Quantitative proteomics can reveal the on-target and off-target effects of a drug by measuring changes in the proteome upon treatment.[1] For instance, a kinase inhibitor might not only decrease the phosphorylation of its intended target but also alter the expression levels of downstream proteins or even proteins in unrelated pathways.[12] SIDL, using Dimethylamine-¹³C₂ hydrochloride, provides a robust method to quantify these changes.

Caption: Workflow for drug MoA and target deconvolution using SIDL.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

While radiolabeled compounds (e.g., with ¹⁴C) are traditionally used in ADME studies, stable isotope-labeled compounds are increasingly employed, particularly in "microdosing" studies and for metabolite identification.[13][14][15][16][17][18] Dimethylamine-¹³C₂ hydrochloride can be used to synthesize a ¹³C-labeled version of a drug candidate containing a dimethylamino group. This stable isotope-labeled drug can then be used as an internal standard for the highly accurate quantification of the unlabeled drug and its metabolites in biological matrices (e.g., plasma, urine) by mass spectrometry.[18] This is crucial for determining the pharmacokinetic profile of a new drug entity.

Conclusion

High-purity Dimethylamine-¹³C₂ hydrochloride is an indispensable tool for modern biomedical research, enabling precise and robust quantitative proteomics through stable isotope dimethyl labeling. This guide has provided an overview of its commercial availability, detailed experimental protocols for its primary application, and illustrated its utility in the elucidation of signaling pathways and various stages of drug development. The versatility and cost-effectiveness of SIDL ensure that Dimethylamine-¹³C₂ hydrochloride will continue to be a valuable resource for scientists striving to unravel the complexities of cellular function and develop novel therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chemistry-based functional proteomics for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable-isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]

- 6. Quantitative Proteomics for Target Deconvolution and Selectivity Profiling - Evotec [evotec.com]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Wnt Signaling Pathway in Tumor Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. openmedscience.com [openmedscience.com]

- 14. Proteomics Solutions of Drug Mechanism of Action - Creative Proteomics [creative-proteomics.com]

- 15. clinmedjournals.org [clinmedjournals.org]

- 16. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Integrating isotopic labelling and human ADME reduces time to clinic [pharmaceutical-technology.com]

- 18. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Isotopic Purity and Enrichment of Dimethylamine-¹³C₂ Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and enrichment of Dimethylamine-¹³C₂ hydrochloride, a stable isotope-labeled compound crucial for a variety of research applications. This document details its synthesis, methods for determining isotopic enrichment, and its application in metabolic studies, offering a valuable resource for professionals in the fields of analytical chemistry, drug metabolism, and proteomics.

Introduction

Dimethylamine-¹³C₂ hydrochloride is a derivative of dimethylamine where both methyl carbons are replaced with the stable isotope carbon-13. This isotopic labeling makes it a powerful tool in studies requiring the tracing and quantification of molecules, as it can be readily distinguished from its unlabeled counterpart by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its primary applications lie in its use as an internal standard for quantitative mass spectrometry assays and as a tracer in metabolic labeling studies to elucidate biochemical pathways.

Isotopic Purity and Enrichment Data

The isotopic purity and enrichment of commercially available Dimethylamine-¹³C₂ hydrochloride are critical parameters for its effective use. Isotopic purity refers to the percentage of the compound that contains the desired isotopic label, while isotopic enrichment specifies the percentage of a particular atom that is the desired isotope. High isotopic enrichment minimizes interference from naturally abundant isotopes, thereby increasing the accuracy of analytical measurements.

Quantitative data for typical commercial grades of Dimethylamine-¹³C₂ hydrochloride are summarized in the table below.

| Parameter | Specification | Analytical Method |

| ¹³C Isotopic Enrichment | ≥ 99 atom % ¹³C | Mass Spectrometry, NMR Spectroscopy |

| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC) |

| Molecular Formula | (¹³CH₃)₂NH・HCl | - |

| Molecular Weight | 83.53 g/mol | - |

Synthesis of Dimethylamine-¹³C₂ Hydrochloride

The synthesis of Dimethylamine-¹³C₂ hydrochloride typically involves the introduction of two ¹³C-labeled methyl groups onto a nitrogen atom. A common and effective method is through reductive amination.

Plausible Synthetic Pathway: Reductive Amination

A plausible synthetic route involves the reaction of ammonia with ¹³C-labeled formaldehyde, followed by reduction. The resulting dimethylamine is then treated with hydrochloric acid to yield the hydrochloride salt.

Diagram of the Synthetic Pathway

Caption: Plausible synthetic pathway for Dimethylamine-¹³C₂ hydrochloride via reductive amination.

Experimental Protocol for Synthesis (Illustrative)

Materials:

-

Ammonia (in a suitable solvent, e.g., methanol)

-

¹³C-Formaldehyde solution

-

Sodium cyanoborohydride (NaBH₃CN)

-

Hydrochloric acid (ethanolic solution)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ammonia in methanol.

-

Addition of ¹³C-Formaldehyde: Cool the solution in an ice bath and slowly add two equivalents of ¹³C-formaldehyde solution. Stir the mixture for 30 minutes.

-

Reduction: Slowly add a solution of sodium cyanoborohydride in methanol to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of water. Extract the product into diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Salt Formation: Dissolve the crude dimethylamine-¹³C₂ in a minimal amount of anhydrous diethyl ether and cool in an ice bath. Add a stoichiometric amount of ethanolic hydrochloric acid dropwise with stirring.

-

Isolation: Collect the precipitated white solid of Dimethylamine-¹³C₂ hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.

Determination of Isotopic Purity and Enrichment

Accurate determination of isotopic purity and enrichment is essential to validate the quality of the labeled compound. The two primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹³C NMR spectroscopy is a powerful, non-destructive technique for determining the isotopic enrichment of ¹³C-labeled compounds.

Diagram of NMR Analysis Workflow

Caption: General workflow for determining ¹³C isotopic enrichment by NMR spectroscopy.

Experimental Protocol for Quantitative ¹³C NMR:

-

Sample Preparation: Accurately weigh a known amount of Dimethylamine-¹³C₂ hydrochloride and dissolve it in a deuterated solvent (e.g., D₂O or CD₃OD) in an NMR tube.

-

NMR Acquisition: Acquire a quantitative ¹³C NMR spectrum. Key parameters include:

-

A long relaxation delay (D1) of at least 5 times the longest T₁ of the carbon atoms to ensure full relaxation.

-

Use of a 90° pulse angle.

-

Proton decoupling (e.g., inverse-gated decoupling) to suppress the Nuclear Overhauser Effect (NOE) for accurate integration.

-

-

Data Processing and Analysis:

-

Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).

-

Integrate the area of the ¹³C signal corresponding to the methyl groups of Dimethylamine-¹³C₂.

-

For a highly enriched sample, the signal from the unlabeled ¹²C-methyl groups will be at or below the noise level. The isotopic enrichment is calculated by comparing the integral of the ¹³C-enriched signal to that of a known internal standard or by assuming the integrated signal represents the total amount of the ¹³C isotope.

-

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a highly sensitive method for determining the isotopic distribution and purity of a labeled compound.

Diagram of Mass Spectrometry Analysis Workflow

Caption: General workflow for determining isotopic purity by LC-HRMS.

Experimental Protocol for LC-HRMS Analysis:

-

Sample Preparation: Prepare a dilute solution of Dimethylamine-¹³C₂ hydrochloride in a suitable solvent (e.g., methanol/water).

-

LC-HRMS Analysis:

-

Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Acquire data in full scan mode with high mass accuracy and resolution to separate the isotopologues.

-

-

Data Analysis:

-

Extract the ion chromatograms for the M+0 (unlabeled), M+1, and M+2 (fully labeled) species of dimethylamine.

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity by determining the ratio of the peak area of the desired labeled species (M+2) to the sum of the peak areas of all observed isotopologues.

-

Application in Metabolic Labeling Studies

Dimethylamine-¹³C₂ hydrochloride can be used as a precursor for the in vivo or in vitro synthesis of ¹³C-labeled metabolites, enabling the tracing of metabolic pathways. For example, it can be used to study one-carbon metabolism.

Diagram of a Metabolic Labeling Experimental Workflow

Caption: A typical workflow for a stable isotope tracing experiment using Dimethylamine-¹³C₂ hydrochloride.

Experimental Protocol for a Metabolic Labeling Study:

-

Cell Culture and Labeling: Culture cells in a suitable medium. Introduce Dimethylamine-¹³C₂ hydrochloride into the medium and incubate for a defined period to allow for its uptake and metabolism.

-

Metabolite Extraction: Rapidly quench metabolic activity by, for example, flash-freezing the cells in liquid nitrogen. Extract the intracellular metabolites using a suitable solvent system (e.g., cold methanol/water).

-

LC-MS/MS Analysis: Analyze the cell extracts by LC-MS/MS. The mass spectrometer is operated to detect and quantify the ¹³C-labeled metabolites.

-

Data Analysis: Process the LC-MS/MS data to identify metabolites that have incorporated the ¹³C label and to determine the extent of labeling. This information is then used to map the metabolic pathways and calculate metabolic fluxes.

Conclusion

Dimethylamine-¹³C₂ hydrochloride is an indispensable tool for researchers and scientists in various disciplines. Its high isotopic purity and enrichment enable accurate and sensitive measurements in a range of applications, from quantitative bioanalysis to the elucidation of complex metabolic networks. A thorough understanding of its synthesis and the methods for verifying its isotopic integrity, as outlined in this guide, is paramount for its successful implementation in research and development.

Technical Guide: Dimethylamine-13C2 Hydrochloride (CAS 286012-99-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylamine-13C2 hydrochloride (CAS 286012-99-5) is a stable isotope-labeled (SIL) form of dimethylamine hydrochloride. The incorporation of two carbon-13 isotopes into the dimethylamino group provides a distinct mass shift, making it an invaluable tool in quantitative mass spectrometry-based analytical methods. Its primary application is as an internal standard in isotope dilution analysis, a technique that offers high precision and accuracy by correcting for sample matrix effects and variations during sample preparation and analysis.

This technical guide provides a comprehensive overview of the properties of this compound, its principal applications in research and development, and a representative experimental protocol for its use.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a clear reference for laboratory use.

| Property | Value |

| CAS Number | 286012-99-5 |

| IUPAC Name | N-(¹³C)methyl(¹³C)methanamine;hydrochloride |

| Molecular Formula | ¹³C₂H₈ClN |

| Molecular Weight | 83.53 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 170-173 °C |

| Isotopic Purity | Typically ≥99 atom % ¹³C |

Applications in Research and Development

The primary utility of this compound lies in its application as an internal standard for quantitative analysis, particularly in the field of mass spectrometry.

-

Metabolomics: In metabolomic profiling, this compound is used as an internal standard to accurately quantify endogenous dimethylamine and other related amine-containing metabolites in complex biological matrices such as plasma, urine, and tissue extracts. A patent for a method to normalize chemical profiles in biological samples lists this compound as a component of a panel of isotopic standards for this purpose.[1][2] This normalization is crucial for obtaining reliable and reproducible data in large-scale studies.

-

Pharmaceutical Development: The dimethylamino moiety is a common functional group in many active pharmaceutical ingredients (APIs). The ¹³C-labeled version can be used in preclinical and clinical studies to trace the absorption, distribution, metabolism, and excretion (ADME) of these drugs.

-

Environmental Analysis: Isotope dilution mass spectrometry is a robust method for the quantification of trace-level contaminants in environmental samples. This compound can be employed as an internal standard for the accurate measurement of dimethylamine in water, soil, and air samples.

-

Food Science: Biogenic amines, including dimethylamine, are important markers for food quality and spoilage. The use of this compound as an internal standard allows for the precise quantification of these amines in various food products.

Experimental Protocols

Quantification of Dimethylamine in Human Plasma by LC-MS/MS

Objective: To accurately quantify the concentration of dimethylamine in human plasma samples using this compound as an internal standard.

Materials:

-

Human plasma (K2EDTA)

-

Dimethylamine (analyte) standard

-

This compound (internal standard, IS)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure

-

Protein precipitation plates (96-well)

-

LC-MS/MS system (e.g., Triple Quadrupole)

Procedure:

-

Preparation of Standard and Internal Standard Solutions:

-

Prepare a stock solution of dimethylamine (1 mg/mL) in water.

-

Prepare a stock solution of this compound (1 mg/mL) in water.

-

Create a series of working standard solutions of dimethylamine by serial dilution of the stock solution with water to cover the desired concentration range (e.g., 1-1000 ng/mL).

-

Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in water.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, standard, or blank in a 96-well plate, add 10 µL of the working internal standard solution (100 ng/mL).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to each well to precipitate proteins.

-

Seal the plate and vortex for 2 minutes at high speed.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 95% B, hold for 1 min, decrease to 40% B over 3 min, hold for 1 min, return to 95% B and re-equilibrate for 2 min.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Dimethylamine: Precursor ion (Q1) m/z 46.1 → Product ion (Q3) m/z 30.1

-

Dimethylamine-13C2 (IS): Precursor ion (Q1) m/z 48.1 → Product ion (Q3) m/z 32.1

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the standard solutions.

-

Determine the concentration of dimethylamine in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the synthesis of the free base, Dimethylamine-13C2, followed by its conversion to the hydrochloride salt.

Caption: Synthesis pathway for this compound.

Experimental Workflow for Isotope Dilution Mass Spectrometry

The following diagram illustrates the typical workflow for quantifying an analyte in a biological sample using this compound as an internal standard.

Caption: Isotope dilution mass spectrometry workflow.

References

Dimethylamine-13C2 hydrochloride molecular weight and formula.

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethylamine-13C2 hydrochloride, a stable isotope-labeled compound critical for quantitative analysis in various scientific disciplines. Its primary application lies in serving as an ideal internal standard for mass spectrometry-based assays due to its chemical identity with the endogenous analyte, dimethylamine, while being distinguishable by mass.

Core Compound Data

The fundamental properties of this compound are summarized below. Isotopic labeling with Carbon-13 (¹³C) results in a precise mass shift without altering the chemical or physical behavior of the molecule, which is essential for its role in stable isotope dilution analysis.

| Property | Value | Citations |

| Chemical Formula | ([¹³C]H₃)₂NH·HCl | |

| Molecular Formula | ¹³C₂H₈ClN | [1] |

| Molecular Weight | 83.53 g/mol | [1][2] |

| Exact Mass | 83.0412366 Da | [1] |

| CAS Number | 286012-99-5 | [1] |

| Isotopic Purity | 99 atom % ¹³C | |

| Melting Point | 170-173 °C | |

| Physical Form | Solid |

Molecular Structure

The structure of this compound features two methyl groups where the natural abundance Carbon-12 atoms are replaced by Carbon-13 isotopes. This substitution is the basis for its utility in mass spectrometry.

Experimental Protocols and Applications

This compound is predominantly used as an internal standard in quantitative analytical methods, particularly for the measurement of dimethylamine in complex biological matrices such as plasma, urine, or tissue extracts.[3][4] The stable isotope dilution method is a gold-standard quantification technique in mass spectrometry that corrects for sample loss during preparation and variations in instrument response.

A generalized protocol for its use in a Liquid Chromatography-Mass Spectrometry (LC-MS) application is outlined below.

Objective: To accurately quantify the concentration of endogenous dimethylamine (analyte) in a biological sample.

Methodology: Stable Isotope Dilution Mass Spectrometry

-

Standard Preparation:

-

Prepare a stock solution of this compound of a known high concentration in a suitable solvent (e.g., methanol or water).

-

Create a series of calibration standards by spiking known, varying amounts of unlabeled dimethylamine into a blank matrix (e.g., charcoal-stripped plasma).

-

Add a fixed, known amount of the this compound internal standard (IS) solution to each calibration standard.

-

-

Sample Preparation:

-

Thaw and vortex the biological samples (e.g., patient plasma).

-

Add the same fixed, known amount of the this compound internal standard solution to each biological sample.

-

Perform a sample clean-up procedure to remove interfering substances. A common method is protein precipitation, achieved by adding a solvent like acetonitrile, followed by centrifugation to pellet the precipitated proteins.

-

Transfer the supernatant, containing the analyte and internal standard, to a new vial for analysis.

-

-

LC-MS Analysis:

-

Inject the prepared samples and calibration standards into an LC-MS system.

-

The liquid chromatography step separates the analyte and IS from other components in the sample. As the IS is chemically identical to the analyte, it will co-elute.[3]

-

The mass spectrometer detects the analyte and the IS based on their different mass-to-charge (m/z) ratios. The +2 Da mass shift of the IS allows for their simultaneous but distinct detection.

-

-

Data Analysis:

-

For each calibration standard, calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting these peak area ratios against the known concentrations of the analyte.

-

For the biological samples, calculate the peak area ratio of the endogenous analyte to the internal standard.

-

Determine the concentration of the analyte in the biological samples by interpolating their peak area ratios on the calibration curve.

-

This workflow leverages the co-elution and similar ionization efficiency of the analyte and the isotopically labeled internal standard to provide highly accurate and precise quantification, correcting for matrix effects and procedural losses.[3]

References

- 1. This compound | C2H8ClN | CID 16213551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 286012-99-5 | Benchchem [benchchem.com]

- 4. The measurement of dimethylamine, trimethylamine, and trimethylamine N-oxide using capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of Dimethylamine-13C2 Hydrochloride

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety and handling precautions for Dimethylamine-13C2 hydrochloride, a stable isotope-labeled compound crucial for various research applications.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]

GHS Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific target organ toxicity, single exposure | 3 |

Source: PubChem[1]

Hazard Statements (H-codes):

-

H335: May cause respiratory irritation.[1]

Precautionary Statements (P-codes):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P270: Do not eat, drink or smoke when using this product.[2][3][4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4][5]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2][3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| Molecular Formula | (¹³CH₃)₂NH・HCl |

| Molecular Weight | 83.53 g/mol [1][6] |

| Appearance | White to off-white solid/powder[2] |

| Melting Point | 170-173 °C[3] |

| Solubility | Highly soluble in water.[7][8] Soluble in ethanol and chloroform. Insoluble in ether.[7][8] |

| Hygroscopic | Yes[2][5] |

| Flash Point | -6.70 °C (closed cup)[3] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[5] However, data for the non-labeled Dimethylamine hydrochloride provides valuable insight.

| Route of Exposure | Effect |

| Oral | Harmful if swallowed.[1][2] The LD50 for Dimethylamine hydrochloride in rats is 1070 mg/kg.[5] Symptoms can include nausea, vomiting, and diarrhea.[9][10] |

| Inhalation | Causes respiratory tract irritation.[1][9] High exposure may lead to coughing, shortness of breath, and chest discomfort.[10] |

| Skin | Causes skin irritation.[1][2] Prolonged contact can lead to more severe irritation. |

| Eyes | Causes serious eye irritation.[1][2] Contact can cause redness, pain, and potential damage. |

| Chronic | Prolonged or repeated exposure may have adverse effects.[10] Animal studies on the non-labeled compound suggest potential for reproductive effects.[9] |

Experimental Protocols: Spill Response

A critical aspect of laboratory safety is a well-defined protocol for handling accidental spills.

Objective: To safely contain, neutralize, and clean up a spill of this compound.

Materials:

-

Personal Protective Equipment (PPE): safety goggles, face shield, gloves (nitrile or neoprene), lab coat, and respiratory protection if dealing with a large spill or dust.

-

Absorbent material (e.g., sand, vermiculite, or commercial chemical absorbent).

-

A suitable container for waste disposal.

-

Sodium bicarbonate or other suitable neutralizing agent for acidic components.

-

pH indicator strips.

-

Cleaning supplies (e.g., water, soap, sponges).

Methodology:

-

Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the contaminated area.

-

Ensure Proper Ventilation: If safe to do so, increase ventilation in the area to disperse any airborne dust.

-

Don Appropriate PPE: Before approaching the spill, ensure all necessary PPE is correctly worn.

-

Contain the Spill: For solid spills, carefully sweep or scoop the material, avoiding the generation of dust. For liquid spills, create a dike around the spill using absorbent material.

-

Neutralize (if applicable): As this compound is a hydrochloride salt, the spill area can be neutralized with a mild base like sodium bicarbonate after the bulk of the material has been removed. Use pH indicator strips to confirm neutralization.

-

Absorb and Collect: Cover the spill with an absorbent material. Once the material is fully absorbed, carefully scoop the mixture into a designated, labeled waste container.

-

Decontaminate the Area: Clean the spill area thoroughly with soap and water.

-

Dispose of Waste: Dispose of all contaminated materials (including PPE) as hazardous waste in accordance with local, state, and federal regulations.[5]

-

Report the Incident: Report the spill to the appropriate laboratory or institutional safety officer.

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and maintain the integrity of the compound.

Handling:

-

Work in a well-ventilated area, preferably in a fume hood.[4][5]

-

Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[5][11]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[5][12]

Storage:

-

The compound is hygroscopic; protect from moisture.[2][5] Store under an inert atmosphere if possible.[5]

Visualizations

Emergency Spill Response Workflow

Caption: Workflow for responding to a chemical spill.

Logical Relationship of Safety Precautions

References

- 1. This compound | C2H8ClN | CID 16213551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. 二甲胺-13C2,15N 盐酸盐 99 atom % 13C, 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. Dimethylamine Hydrochloride-13C2 | LGC Standards [lgcstandards.com]

- 7. dimethylamine hydrochloride [chemister.ru]

- 8. Dimethylamine hydrochloride | 506-59-2 [chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. Dimethylamine hydrochloride: applications and toxicology_Chemicalbook [chemicalbook.com]

- 11. akkim.com.tr [akkim.com.tr]

- 12. akkim.com.tr [akkim.com.tr]

Solubility of Dimethylamine-13C2 hydrochloride in different solvents.

An In-depth Technical Guide to the Solubility of Dimethylamine-13C2 Hydrochloride

Introduction

This compound is an isotopically labeled form of dimethylamine hydrochloride, a crucial compound in various chemical syntheses. Its solubility is a fundamental physicochemical property, critical for its application in research, particularly in drug development and metabolic studies where it serves as an internal standard. This guide provides a comprehensive overview of its solubility in common laboratory solvents and outlines a general experimental protocol for solubility determination. The solubility data presented is primarily for the non-labeled analogue, dimethylamine hydrochloride, which is expected to have nearly identical solubility characteristics to its 13C2 labeled counterpart due to the negligible impact of isotopic labeling on this physical property.

Solubility Data

The solubility of this compound is summarized in the table below. The data is collated from various sources and represents the solubility of the non-labeled dimethylamine hydrochloride.

| Solvent | Formula | Molar Mass ( g/mol ) | Solubility ( g/100 mL) | Temperature (°C) | Observations |

| Water | H₂O | 18.02 | 300 | 20 | Very Soluble |

| Ethanol | C₂H₅OH | 46.07 | Soluble | 25 | - |

| Methanol | CH₃OH | 32.04 | Soluble | 25 | - |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Soluble | 25 | - |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Soluble | 25 | - |

| Chloroform | CHCl₃ | 119.38 | 16.9 | 27 | Soluble |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Insoluble | 25 | - |

Note: The solubility of isotopically labeled compounds is generally considered to be identical to that of their non-labeled counterparts for practical laboratory purposes.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in a given solvent.

Objective: To determine the approximate solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, ethanol)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Pipettes and volumetric flasks

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the mixture at a constant temperature (e.g., 25 °C) using a water bath or incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Agitate the mixture periodically using a vortex mixer to facilitate dissolution.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the suspension to settle.

-

Centrifuge the vial to pellet the undissolved solid.

-

Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant using a syringe filter compatible with the solvent.

-

-

Quantification:

-

Accurately dilute the collected supernatant with the same solvent to a concentration suitable for the chosen analytical method.

-

Quantify the concentration of this compound in the diluted solution using a suitable analytical technique, such as:

-

Gravimetric analysis: Evaporate the solvent from a known volume of the supernatant and weigh the remaining solid. This is suitable for non-volatile solutes.

-

Chromatographic methods (e.g., HPLC, GC): Use a calibrated instrument to determine the concentration.

-

Spectroscopic methods (e.g., UV-Vis): If the compound has a chromophore, its concentration can be determined based on its absorbance.

-

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for assessing the solubility of a compound and the general signaling pathway consideration for a research compound.

Caption: Experimental workflow for determining compound solubility.

A Technical Guide to the Storage and Stability of Stable Isotope Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the best practices for the storage and handling of stable isotope labeled (SIL) compounds. Ensuring the chemical and isotopic stability of these critical reagents is paramount for their effective use in research, development, and quality control, where they serve as invaluable tools for quantification and metabolic tracing.[1][2][3]

Core Principles of SIL Compound Stability

Stable isotope labeled compounds are molecules in which one or more atoms have been replaced with a stable (non-radioactive) isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[4] Unlike their radiolabeled counterparts, they do not decay over time and pose no radiation risk.[5] Their stability is primarily governed by chemical and physical factors. The overarching goal of proper storage is to mitigate these factors to maintain both the chemical purity and the isotopic integrity of the compound.

The primary concerns for the stability of SIL compounds are:

-

Chemical Degradation: The breakdown of the molecule into impurities, which is influenced by factors such as temperature, light, moisture, and oxygen.

-

Isotopic Scrambling/Exchange: The loss or exchange of the stable isotope label with its naturally abundant counterpart from the environment. This is a particular concern for deuterium-labeled compounds.[4][6]

Compounds labeled with ¹³C and ¹⁵N are generally very stable, as the isotopes are integral to the molecular backbone and not susceptible to exchange under typical storage conditions.[6][] Deuterium-labeled compounds, however, require more careful consideration due to the potential for hydrogen-deuterium (H/D) exchange.[4]

Recommended Storage Conditions

The optimal storage conditions for an SIL compound are highly dependent on its chemical structure, the nature of the isotopic label, and its physical state (solid vs. solution).

2.1 Temperature

Temperature is a critical factor that can accelerate chemical degradation.

-

General Recommendation: For long-term storage, most SIL compounds in solid form should be stored at low temperatures, typically ranging from -20°C to -80°C.[8] Storing at ≤8°C is a common recommendation for sealed vials with a shelf life of at least one year.[8]

-

Room Temperature: While many solid SIL compounds are stable for shorter periods at room temperature, long-term storage at ambient temperatures is generally not recommended without specific stability data.

-

Solutions: SIL compounds in solution are more susceptible to degradation and should almost always be stored frozen. The recommended shelf life for methanol solutions of some standards is one month when refrigerated at 2-8°C.[8]

2.2 Humidity

Moisture can promote hydrolysis and other degradation pathways, and for deuterated compounds, it can be a source of protons for H/D exchange.

-

Solid Compounds: Solid SIL compounds should be stored in a dry environment. The use of desiccants is highly recommended, especially for compounds sensitive to moisture.[9][10] Packaging should provide a reliable moisture barrier.[9]

-

Hygroscopic Compounds: For hygroscopic materials, storage in a desiccator or a dry box with an inert atmosphere is ideal.

-

Lyophilization: For compounds that are unstable in the presence of water, lyophilization (freeze-drying) is an effective method to remove residual water and improve long-term stability.[11]

2.3 Light

Exposure to light, particularly UV radiation, can induce photodegradation in sensitive compounds.[9][12]

-

General Practice: It is a standard best practice to protect all SIL compounds from light by storing them in amber vials or other light-blocking containers.[8]

-

Photosensitive Compounds: For known photosensitive compounds, storage in a dark location (e.g., inside a freezer or a light-proof box) is essential.

2.4 Atmosphere and Packaging

The immediate environment within the storage container can significantly impact stability.

-

Oxygen-Sensitive Compounds: For compounds prone to oxidation, packaging under an inert atmosphere (e.g., argon or nitrogen) is recommended.[10][13]

-

Packaging Materials: High-quality, inert containers such as borosilicate glass vials with PTFE-lined caps are suitable for most applications. For sensitive materials, sealed ampoules provide the most reliable long-term storage.[14] Moisture barrier bags (MBBs) with desiccants are effective for protecting against humidity.[10][15]

Quantitative Data on SIL Compound Stability

The following tables summarize the general stability expectations for different types of SIL compounds under various conditions. It is important to note that specific stability can be highly compound-dependent, and these tables should be used as a general guide. Stability studies are recommended for critical applications.

Table 1: Stability of Solid SIL Compounds

| Isotope Type | Temperature | Humidity | Light | General Stability & Considerations |

| ¹³C, ¹⁵N | -20°C to 4°C | Low (with desiccant) | Protected | Generally very high; stable for many years under these conditions. The labels are not susceptible to exchange.[][16] |

| ²H (Deuterium) | -20°C to 4°C | Very Low (with desiccant) | Protected | Chemical stability is compound-dependent. Isotopic stability is high in solid form if moisture is excluded.[17] |

| All Types | Room Temperature | Controlled | Protected | Suitable for short-term storage. Long-term stability should be verified. |

| All Types | >40°C | Uncontrolled | Exposed | Not recommended; significantly accelerates chemical degradation and risk of H/D exchange for deuterated compounds.[18] |

Table 2: Stability of SIL Compounds in Solution

| Isotope Type | Solvent | Storage Temperature | pH | General Stability & Considerations |

| ¹³C, ¹⁵N | Aprotic or Protic | -20°C to -80°C | Neutral | High stability. Degradation is primarily dependent on the compound's chemical stability in that solvent. |

| ²H (Deuterium) | Aprotic (e.g., Acetonitrile) | -20°C to -80°C | N/A | Isotopic stability is generally good. The primary risk is chemical degradation of the parent molecule. |

| ²H (Deuterium) | Protic (e.g., Methanol, Water) | -20°C to -80°C | Neutral | Risk of H/D exchange, especially for labels on heteroatoms (O, N) or acidic carbons (e.g., adjacent to a carbonyl).[4] |

| ²H (Deuterium) | Protic (e.g., Methanol, Water) | -20°C to -80°C | Acidic or Basic | High risk of H/D exchange. These conditions should be avoided for storage.[4] |

Experimental Protocols for Stability Assessment

A stability study is designed to provide evidence on how the quality of an SIL compound varies over time under the influence of environmental factors.[19] This involves both real-time and accelerated stability studies.[18][20][21]

4.1 Objective

To determine the shelf-life and recommend storage conditions for an SIL compound by assessing its chemical purity and isotopic enrichment over time.

4.2 Materials and Equipment

-

SIL compound to be tested

-

Storage containers (e.g., amber glass vials with PTFE-lined caps)

-

Stability chambers with controlled temperature and humidity

-

Analytical balance

-

LC-MS/MS system for chemical purity and identity confirmation

-

High-resolution mass spectrometer (HRMS) or NMR spectrometer for isotopic enrichment analysis

-

Volumetric flasks and pipettes

-

Appropriate solvents (HPLC or MS grade)

4.3 Experimental Design

-

Batch Selection: Use at least one, preferably three, representative batches of the SIL compound.[20]

-

Time Points:

-

Accelerated Study (e.g., 6 months): 0, 1, 3, 6 months

-

Real-Time Study (e.g., 24 months): 0, 3, 6, 9, 12, 18, 24 months[22]

-

-

Storage Conditions:

-

Real-Time: 5°C ± 3°C or -20°C ± 5°C (based on expected storage)

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[23]

-

Light Exposure (Stress Test): Expose the compound to controlled UV and visible light as per ICH Q1B guidelines.

-

4.4 Analytical Methodology

4.4.1 Assessment of Chemical Purity (LC-MS/MS)

-

Sample Preparation: At each time point, accurately weigh a portion of the SIL compound and dissolve it in a suitable solvent to a known concentration.

-

Chromatography: Develop a stability-indicating HPLC or UHPLC method that separates the parent compound from potential degradation products.

-

Column: C18 reverse-phase column (typical)

-

Mobile Phase: Gradient of water and acetonitrile/methanol with a suitable modifier (e.g., formic acid or ammonium acetate).

-

Flow Rate: 0.2-0.5 mL/min

-

Injection Volume: 1-5 µL

-

-

Mass Spectrometry: Use a tandem quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Monitor a specific transition for the SIL parent compound.

-

Monitor for expected degradation products.

-

Include a full scan or product ion scan to detect unknown impurities.

-

-

Quantification: Calculate the purity of the SIL compound as the peak area of the parent compound relative to the total peak area of all detected components.

4.4.2 Assessment of Isotopic Enrichment and Integrity (HRMS or NMR)

-

High-Resolution Mass Spectrometry (HRMS):

-

Method: Infuse the prepared sample solution into an HRMS instrument (e.g., Orbitrap or TOF).

-

Analysis: Acquire a high-resolution full scan mass spectrum of the molecular ion.

-

Calculation: Determine the isotopic enrichment by measuring the relative intensities of the labeled (M+n) and unlabeled (M) isotopic peaks and comparing them to the theoretical distribution. Check for any signs of H/D exchange by monitoring for a decrease in the mass of the molecular ion.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Method: Prepare a concentrated sample in a suitable deuterated solvent.

-

Analysis: For ¹³C or ¹⁵N labeled compounds, acquire ¹³C or ¹⁵N spectra to confirm the position and enrichment of the label. For deuterated compounds, acquire ¹H NMR spectra.

-

Calculation: In ¹H NMR, the absence or reduction of a signal at a specific position indicates successful deuteration. The degree of deuteration can be quantified by comparing the integral of the residual proton signal to an internal standard. H/D exchange can be monitored by the reappearance of a proton signal over time.

-

Visualizations

5.1 Logical Workflow for SIL Compound Storage

References

- 1. symeres.com [symeres.com]

- 2. Stable Isotope Labelled Compounds in Metabolism and Analytical tools [simsonpharma.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. moravek.com [moravek.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 9. zvei.org [zvei.org]

- 10. Long Term Component Storage [circuitnet.com]

- 11. Effects of temperature and relative humidity in D2O on solid-state hydrogen deuterium exchange mass spectrometry (ssHDX-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Photodegradation of pesticides using compound-specific isotope analysis (CSIA): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Long-Term Packaging for Electronic Components – Top Quality & Reliable [semitron.de]

- 14. nucleus.iaea.org [nucleus.iaea.org]

- 15. ti.com [ti.com]

- 16. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 17. m.youtube.com [m.youtube.com]

- 18. biopharminternational.com [biopharminternational.com]

- 19. researchgate.net [researchgate.net]

- 20. extranet.who.int [extranet.who.int]

- 21. Real-Time vs Accelerated Stability Studies: Key Differences and Applications – StabilityStudies.in [stabilitystudies.in]

- 22. humiditycontrol.com [humiditycontrol.com]

- 23. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Revolutionizing Quantitative Proteomics: A Protocol for Dimethylamine-13C2 Hydrochloride Labeling

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the use of Dimethylamine-13C2 hydrochloride in stable isotope dimethyl labeling for quantitative proteomics. This powerful and cost-effective chemical labeling technique offers a robust method for the relative quantification of proteins in complex biological samples, making it an invaluable tool for academic research and preclinical drug development.

Introduction

Stable isotope dimethyl labeling is a chemical labeling method that introduces isotopic tags to the N-terminus of peptides and the ε-amino group of lysine residues through reductive amination.[1] This technique is advantageous due to its use of inexpensive reagents and its broad applicability to virtually any sample type, including cells, tissues, and body fluids.[2][3] By using different isotopic forms of formaldehyde and a reducing agent, such as sodium cyanoborohydride, researchers can create distinct mass signatures for peptides from different samples, allowing for multiplexed analysis in a single LC-MS/MS run.[4]

This protocol will detail the in-solution labeling procedure, data analysis workflow, and applications in drug development, including target identification and mechanism of action studies.

Data Presentation